Cas no 478258-75-2 (1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/478258-75-2x500.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
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- 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
- 5-((1H-Pyrrolo[2,3-b]pyridin-1-yl)methyl)-2-chlorothiazole
- Oprea1_238685
- 2-chloro-5-(pyrrolo[2,3-b]pyridin-1-ylmethyl)-1,3-thiazole
- 2-chloro-5-({1H-pyrrolo[2,3-b]pyridin-1-yl}methyl)-1,3-thiazole
- 2-chloro-5-{1H-pyrrolo[2,3-b]pyridin-1-ylmethyl}-1,3-thiazole
- 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine
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- MDL: MFCD02082534
- インチ: 1S/C11H8ClN3S/c12-11-14-6-9(16-11)7-15-5-3-8-2-1-4-13-10(8)15/h1-6H,7H2
- InChIKey: WNBFCOUOXADPMT-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(CN2C=CC3=CC=CN=C23)S1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 253
- トポロジー分子極性表面積: 59
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM520820-1g |
5-((1H-Pyrrolo[2,3-b]pyridin-1-yl)methyl)-2-chlorothiazole |
478258-75-2 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB343276-100 mg |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine; . |
478258-75-2 | 100 mg |
€208.80 | 2023-07-19 | ||
Key Organics Ltd | 8P-919-50MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
478258-75-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | 8P-919-10MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
478258-75-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB343276-100mg |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine; . |
478258-75-2 | 100mg |
€283.50 | 2025-02-14 | ||
Matrix Scientific | 127773-100mg |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-B]pyridine, >90% |
478258-75-2 | >90% | 100mg |
$495.00 | 2023-09-07 | |
Key Organics Ltd | 8P-919-1MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
478258-75-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 8P-919-5MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
478258-75-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 8P-919-100MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine |
478258-75-2 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridineに関する追加情報
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Overview
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrolo[2,3-b]pyridine is a structurally complex heterocyclic compound with the CAS registry number 478258-75-2. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique molecular architecture and potential biological activities. The molecule consists of a pyrrolopyridine core fused with a thiazole ring, which introduces diverse functional groups and enhances its reactivity and bioavailability.
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied, with researchers exploring various methodologies to optimize the construction of this heterocyclic framework. Recent advancements have focused on utilizing microwave-assisted synthesis and catalytic cross-coupling reactions to streamline the production process. These techniques not only improve yield but also minimize the use of hazardous reagents, aligning with green chemistry principles.
One of the most notable features of 478258-75-2 is its potential as a lead compound in drug discovery. Studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its ability to inhibit the growth of breast cancer cells by targeting key signaling pathways involved in cell proliferation and apoptosis.
In addition to its anticancer properties, 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise in other therapeutic areas. Research conducted at the University of California revealed that this compound possesses antimicrobial activity, particularly against Gram-negative bacteria. This finding underscores its potential as a candidate for developing novel antibiotics in an era where antibiotic resistance is a growing concern.
The structural versatility of 478258-75-2 also makes it an attractive scaffold for further chemical modifications. Scientists are actively exploring the substitution patterns at various positions on the thiazole and pyrrolopyridine rings to enhance its pharmacokinetic properties. For example, introducing electron-withdrawing groups has been shown to improve solubility and absorption rates, which are critical factors for drug efficacy.
From a synthetic perspective, the preparation of 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-component reactions (MCRs) that enable the simultaneous formation of multiple bonds. A 2023 paper in *Organic Letters* described a novel MCR approach that significantly reduces reaction steps while maintaining high yields. This methodological advancement not only simplifies synthesis but also opens avenues for scaling up production for preclinical studies.
Another intriguing aspect of 478258-75-2 is its role in supramolecular chemistry. Researchers have investigated its ability to form self-assembled structures through π–π interactions and hydrogen bonding. These studies suggest that this compound could serve as a building block for constructing advanced materials with applications in nanotechnology and sensing technologies.
In conclusion, 1H-pyrrolo[2,3-b]pyridine derivatives, represented by CAS No 478258-75-2, represent a compelling class of compounds with diverse applications across multiple disciplines. Their unique chemical properties and promising biological activities continue to drive innovative research efforts aimed at unlocking their full potential in medicine and materials science.
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